3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide
Description
3,4-Dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, a methoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further substituted with a 2-chlorophenyl group. Its synthesis typically involves sulfonylation of a substituted aniline precursor with 3,4-dichloro-2-methoxybenzene-1-sulfonyl chloride under basic conditions .
Properties
Molecular Formula |
C13H10Cl3NO3S |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO3S/c1-20-13-11(7-6-9(15)12(13)16)21(18,19)17-10-5-3-2-4-8(10)14/h2-7,17H,1H3 |
InChI Key |
CBOFJAFJXCJYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aromatic ring and the sulfonamide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Structural and Functional Group Analysis
The table below compares substituents and functional groups of the target compound with analogous sulfonamides:
Key Observations :
- Electron-Withdrawing vs. In contrast, the dimethoxy groups in the chromene-derived sulfonamide enhance solubility but reduce metabolic stability.
- Sulfonamide Substitution : The 2-chlorophenyl group in the target compound may sterically hinder enzymatic interactions compared to the chromene-methyl group in or the piperidine moiety in W-15 .
Pharmacological and Regulatory Considerations
- The target compound’s structural similarity to regulated analogs warrants caution in handling and disposal.
Biological Activity
3,4-Dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula : C13H10Cl3NO3S
- Molecular Weight : 366.6 g/mol
- IUPAC Name : 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C13H10Cl3NO3S |
| Molecular Weight | 366.6 g/mol |
| IUPAC Name | 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzenesulfonamide |
| InChI Key | CBOFJAFJXCJYJO-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound primarily revolves around its potential as an inhibitor in various biochemical pathways.
The sulfonamide group in the compound can interact with specific enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt metabolic processes and signal transduction pathways, which may be beneficial in therapeutic contexts.
Enzyme Inhibition Studies
Research indicates that compounds similar to 3,4-dichloro-N-(2-chlorophenyl)-2-methoxybenzene-1-sulfonamide exhibit significant inhibitory effects on enzymes involved in cancer proliferation and metastasis. For instance, studies have shown that certain derivatives can inhibit matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that a related sulfonamide compound exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 μM. This suggests a significant potential for developing targeted cancer therapies using sulfonamide derivatives .
- Antimicrobial Properties : Another study highlighted the antibacterial properties of sulfonamides, where compounds showed effectiveness against various bacterial strains. The mechanism involved the inhibition of folic acid synthesis in bacteria, which is vital for their growth and replication .
- Toxicity and Side Effects : While exploring the therapeutic potential, it is essential to consider the toxicity profile. Sulfonamides have been associated with adverse effects such as allergic reactions and gastrointestinal disturbances. The incidence of serious reactions like Stevens-Johnson syndrome is noteworthy and warrants careful monitoring during clinical use .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of related sulfonamide compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
